molecular formula C21H30N2O3 B2567720 4-(4-Methylphenoxy)-N-[(4-methyl-1-prop-2-enoylpiperidin-4-yl)methyl]butanamide CAS No. 2418726-48-2

4-(4-Methylphenoxy)-N-[(4-methyl-1-prop-2-enoylpiperidin-4-yl)methyl]butanamide

Cat. No. B2567720
CAS RN: 2418726-48-2
M. Wt: 358.482
InChI Key: LPBJWCBZXRHHCH-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including a phenoxy group, a piperidine ring, and an amide group. These functional groups suggest that the compound may have interesting chemical properties and could potentially be used in a variety of applications .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the piperidine ring, a common feature in many pharmaceuticals, could impart interesting biological activity. The phenoxy and amide groups could also contribute to the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the compound could potentially undergo electrophilic aromatic substitution reactions at the phenyl rings .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups and overall structure. For example, the presence of polar amide and phenoxy groups could increase the compound’s solubility in polar solvents .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include studies to optimize its synthesis, investigations of its reactivity, and screening for biological activity .

properties

IUPAC Name

4-(4-methylphenoxy)-N-[(4-methyl-1-prop-2-enoylpiperidin-4-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-4-20(25)23-13-11-21(3,12-14-23)16-22-19(24)6-5-15-26-18-9-7-17(2)8-10-18/h4,7-10H,1,5-6,11-16H2,2-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBJWCBZXRHHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)NCC2(CCN(CC2)C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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